![molecular formula C27H27FN4O4 B2907188 N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide CAS No. 896347-23-2](/img/structure/B2907188.png)
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C27H27FN4O4 and its molecular weight is 490.535. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two primary starting materials, followed by a series of chemical reactions to form the final product. The synthesis pathway involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Starting Materials
2-(1,3-benzodioxol-5-yl)ethanamine, N-(2-fluorophenyl)ethanediamide, 4-phenylpiperazine, ethyl bromide, sodium hydride, potassium carbonate, acetic anhydride, triethylamine, hydrochloric acid, sodium hydroxide, magnesium sulfate, diethyl ether, dichloromethane, methanol
Reaction
Step 1: Synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanamine, a. To a solution of 2-(1,3-benzodioxol-5-yl)ethanamine (1.0 g, 5.5 mmol) in dichloromethane (10 mL) was added 4-phenylpiperazine (1.5 g, 6.6 mmol) and potassium carbonate (1.5 g, 10.8 mmol). The reaction mixture was stirred at room temperature for 24 h., b. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel using ethyl acetate/hexanes (1:9) as the eluent to afford N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanamine as a white solid (1.2 g, 70% yield)., Step 2: Synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide, a. To a solution of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanamine (0.5 g, 1.5 mmol) in dichloromethane (5 mL) was added N-(2-fluorophenyl)ethanediamide (0.3 g, 1.5 mmol), triethylamine (0.3 mL, 2.2 mmol), and acetic anhydride (0.3 mL, 3.2 mmol). The reaction mixture was stirred at room temperature for 24 h., b. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in methanol (10 mL). Hydrochloric acid (1 M, 5 mL) was added dropwise to the solution until the pH reached 2. The resulting precipitate was filtered and washed with water (10 mL) to afford N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide as a white solid (0.4 g, 60% yield)., Step 3: Purification of N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide, a. The crude product was dissolved in dichloromethane (10 mL) and washed with sodium hydroxide (1 M, 5 mL) and water (10 mL). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure., b. The residue was purified by flash chromatography on silica gel using ethyl acetate/hexanes (1:9) as the eluent to afford N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide as a white solid (0.3 g, 45% yield).
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O4/c28-21-8-4-5-9-22(21)30-27(34)26(33)29-17-23(19-10-11-24-25(16-19)36-18-35-24)32-14-12-31(13-15-32)20-6-2-1-3-7-20/h1-11,16,23H,12-15,17-18H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGASUBCIPITJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.